1-(Indolizin-1-yl)ethanone
描述
1-(Indolizin-1-yl)ethanone is a heterocyclic compound featuring an indolizine ring fused with an ethanone group
准备方法
Synthetic Routes and Reaction Conditions: 1-(Indolizin-1-yl)ethanone can be synthesized through various methods. One common approach involves the cyclization of pyridine derivatives with appropriate reagents to form the indolizine core, followed by acetylation to introduce the ethanone group. For instance, the reaction of isoquinolin-1-yl phenyl ketone with cyclohex-2-enone can yield the desired indolizine derivative .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts and controlled reaction conditions to ensure efficient cyclization and acetylation processes.
化学反应分析
Types of Reactions: 1-(Indolizin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The indolizine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indolizine derivatives.
科学研究应用
1-(Indolizin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its antitumor activity, especially in prostate cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical probes.
作用机制
The mechanism of action of 1-(Indolizin-1-yl)ethanone involves its interaction with bromodomains, specifically the CREB (cyclic-AMP responsive element binding protein) binding protein (CBP) and EP300. By inhibiting these bromodomains, the compound can disrupt the expression of androgen receptor-regulated genes and oncogenes, leading to the inhibition of cancer cell growth and proliferation .
相似化合物的比较
1-(Indolizin-1-yl)ethanone can be compared with other indolizine derivatives, such as:
1-(Indolizin-3-yl)ethanone: Another indolizine derivative with similar bromodomain inhibitory activity.
Indolizine-1-carboxylates: These compounds exhibit different reactivity and biological activities compared to this compound.
The uniqueness of this compound lies in its specific interaction with CBP and EP300 bromodomains, making it a promising candidate for targeted cancer therapies.
生物活性
1-(Indolizin-1-yl)ethanone, a heterocyclic compound characterized by an indolizine ring fused with an ethanone group, has garnered attention for its diverse biological activities, particularly in cancer research. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data and case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, including the cyclization of pyridine derivatives followed by acetylation. A notable synthetic route involves reacting isoquinolin-1-yl phenyl ketone with cyclohex-2-enone to yield the indolizine derivative.
Synthesis Overview
Method | Description |
---|---|
Cyclization | Involves pyridine derivatives and appropriate reagents to form the indolizine core. |
Acetylation | Introduces the ethanone group into the structure. |
Industrial Production | Optimizes synthetic routes for higher yields using catalysts and controlled conditions. |
The primary mechanism of action for this compound is its interaction with bromodomains, specifically targeting the CREB-binding protein (CBP) and EP300. By inhibiting these bromodomains, the compound disrupts the expression of androgen receptor-regulated genes and oncogenes, leading to reduced cancer cell growth and proliferation .
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties, particularly against prostate cancer cells. The compound's ability to inhibit CBP/EP300 bromodomains makes it a promising candidate for targeted cancer therapies .
Inhibitory Effects on Bromodomains
The compound has been identified as a selective inhibitor of bromodomains, which are critical in regulating gene expression linked to cancer progression. Studies have shown that derivatives of this compound can effectively inhibit TRIM24/BRPF1 bromodomain interactions .
Case Study: Prostate Cancer Treatment
In a preclinical study, this compound was evaluated for its efficacy against prostate cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM over a 48-hour period. The mechanism was attributed to the downregulation of androgen receptor target genes .
Preclinical Investigations
A study focused on the pharmacodynamics of this compound revealed its potential to modulate immune responses in tumor microenvironments by altering kynurenine levels in treated mice . This suggests that the compound may also have immunomodulatory effects alongside its direct antitumor activity.
Comparative Analysis with Similar Compounds
Compound | Activity | Remarks |
---|---|---|
1-(Indolizin-3-yl)ethanone | Bromodomain inhibitor | Similar mechanism but different binding affinity. |
Indolizine-1-carboxylates | Varying reactivity and biological activities | Less specific interaction with CBP/EP300. |
属性
IUPAC Name |
1-indolizin-1-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8(12)9-5-7-11-6-3-2-4-10(9)11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTQWWHBDXZDOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=CN2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。